molecular formula C10H10BrN3O2 B13480335 1-(5-Amino-2-bromo-phenyl)hexahydropyrimidine-2,4-dione

1-(5-Amino-2-bromo-phenyl)hexahydropyrimidine-2,4-dione

Cat. No.: B13480335
M. Wt: 284.11 g/mol
InChI Key: ZJYYJNGOEDBMDT-UHFFFAOYSA-N
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Description

1-(5-amino-2-bromophenyl)-1,3-diazinane-2,4-dione is a chemical compound with a unique structure that includes a bromine atom, an amino group, and a diazinane-dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-amino-2-bromophenyl)-1,3-diazinane-2,4-dione typically involves the reaction of 5-amino-2-bromophenyl derivatives with diazinane-dione precursors. One common method involves the use of N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) at room temperature to achieve bromination . The reaction mixture is then subjected to various purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-amino-2-bromophenyl)-1,3-diazinane-2,4-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium azide (NaN₃) and various organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups in place of the bromine atom.

Scientific Research Applications

1-(5-amino-2-bromophenyl)-1,3-diazinane-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-amino-2-bromophenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (5-amino-2-bromophenyl)methanol: This compound shares a similar bromine and amino group but differs in its overall structure.

    1-(5-amino-2-bromophenyl)ethanone: Another similar compound with a different functional group attached to the phenyl ring.

Uniqueness

1-(5-amino-2-bromophenyl)-1,3-diazinane-2,4-dione is unique due to its diazinane-dione ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C10H10BrN3O2

Molecular Weight

284.11 g/mol

IUPAC Name

1-(5-amino-2-bromophenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H10BrN3O2/c11-7-2-1-6(12)5-8(7)14-4-3-9(15)13-10(14)16/h1-2,5H,3-4,12H2,(H,13,15,16)

InChI Key

ZJYYJNGOEDBMDT-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)N)Br

Origin of Product

United States

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